REACTION_CXSMILES
|
I[C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][CH2:8][N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1.C([Li])CCC.[C:22]([Si:26]([CH3:57])([CH3:56])[O:27][C:28]1[CH:55]=[CH:54][C:31]2[C:32]3[CH:41](O)[O:40][C:39]4[C:34](=[CH:35][CH:36]=[C:37]([O:43][Si:44]([C:47]([CH3:50])([CH3:49])[CH3:48])([CH3:46])[CH3:45])[CH:38]=4)[C:33]=3[CH2:51][CH2:52][O:53][C:30]=2[CH:29]=1)([CH3:25])([CH3:24])[CH3:23]>C1COCC1.C1(C)C=CC=CC=1.Cl.CCOC(C)=O>[C:22]([Si:26]([CH3:56])([CH3:57])[O:27][C:28]1[CH:55]=[CH:54][C:31]2[C:32]3[CH:41]([C:2]4[CH:16]=[CH:15][C:5]([O:6][CH2:7][CH2:8][N:9]5[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]5)=[CH:4][CH:3]=4)[O:40][C:39]4[C:34](=[CH:35][CH:36]=[C:37]([O:43][Si:44]([C:47]([CH3:48])([CH3:49])[CH3:50])([CH3:45])[CH3:46])[CH:38]=4)[C:33]=3[CH2:51][CH2:52][O:53][C:30]=2[CH:29]=1)([CH3:23])([CH3:24])[CH3:25]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(OCCN2CCCCC2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
226 μL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](OC1=CC2=C(C3=C(C4=CC=C(C=C4OC3O)O[Si](C)(C)C(C)(C)C)CCO2)C=C1)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(OCCN2CCCCC2)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to the reaction mixture
|
Type
|
WAIT
|
Details
|
slowly over 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for additional 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by MeOH (0.5 mL)
|
Type
|
ADDITION
|
Details
|
treated with a saturated solution of ammonium chloride (30 mL)
|
Type
|
ADDITION
|
Details
|
diluted with diethyl ether (25 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to yield a crude oil
|
Type
|
STIRRING
|
Details
|
stirred for 30 min at room temperature
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with water (20 ml) and with a saturated solution of NaHCO3 (10 ml)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OC1=CC2=C(C3=C(C4=CC=C(C=C4OC3C3=CC=C(OCCN4CCCCC4)C=C3)O[Si](C)(C)C(C)(C)C)CCO2)C=C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |